(4-methylphenyl)methanesulfonic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

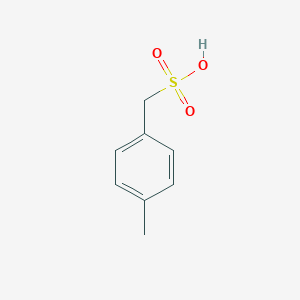

(4-methylphenyl)methanesulfonic acid is an organosulfur compound with the molecular formula C8H10O3S. It is a derivative of methanesulfonic acid, where the hydrogen atom of the methyl group is replaced by a 4-methylphenyl group. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylphenyl)methanesulfonic acid typically involves the sulfonation of toluene with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:

[ \text{C}_7\text{H}_8 + \text{CH}_3\text{SO}_3\text{H} \rightarrow \text{C}8\text{H}{10}\text{O}_3\text{S} ]

Industrial Production Methods

Industrial production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve the desired product efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(4-methylphenyl)methanesulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding sulfides or thiols.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

1. Catalysis:

(4-Methylphenyl)methanesulfonic acid serves as an effective Brønsted acid catalyst in various organic reactions, including:

- Esterification: It promotes the formation of esters from carboxylic acids and alcohols.

- Alkylation: It facilitates the alkylation of aromatic compounds, enhancing the synthesis of complex molecules.

2. Electrophilic Fluorination:

The compound is utilized in electrophilic fluorination reactions, where it acts as a source of fluorine, enabling the introduction of fluorine atoms into organic molecules. This application is particularly valuable in medicinal chemistry for developing fluorinated pharmaceuticals.

Industrial Applications

1. Electroplating:

this compound is employed in the electroplating industry as a safer alternative to traditional acids like fluoroboric acid. It is used for:

- Tin and Tin-Lead Soldering: Its solutions provide high-quality coatings essential for electronic components and food packaging.

2. Metal Recovery:

In extractive metallurgy, this compound plays a role in metal recovery processes, including lithium-ion battery recycling. Its ability to dissolve metal salts efficiently makes it suitable for circular hydrometallurgy applications.

Pharmaceutical Applications

Research indicates that this compound derivatives possess significant therapeutic potential:

- Antitumor Activity: Certain salts of this compound have been shown to inhibit tumor growth by targeting specific kinases involved in cancer proliferation, such as PDGF receptor kinase and c-kit receptor kinase .

- Treatment of Non-Malignant Disorders: The compound has potential applications in treating conditions like atherosclerosis and fibrosis due to its ability to modulate cellular processes related to growth factors .

Case Study 1: Electrochemical Applications

A study demonstrated that this compound-based electrolytes exhibit high electrochemical stability and conductivity. These properties make them ideal for use in redox flow batteries, providing an environmentally friendly alternative to conventional electrolytes .

Case Study 2: Antitumor Efficacy

Research on the methanesulfonic acid addition salt of specific compounds revealed its effectiveness against small cell lung cancer. In vitro studies indicated that this salt inhibited SCF receptor autophosphorylation, leading to reduced tumor cell proliferation .

Comparative Data Table

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Organic Synthesis | Esterification, Alkylation | Facilitates complex molecule formation |

| Electroplating | Tin and Tin-Lead Soldering | High-quality coatings for electronics |

| Metal Recovery | Lithium-ion Battery Recycling | Efficient metal dissolution |

| Pharmaceutical Research | Antitumor agents, Treatment for Fibrosis | Targets specific kinases for disease treatment |

Wirkmechanismus

The mechanism of action of (4-methylphenyl)methanesulfonic acid involves its strong acidic properties, which enable it to act as a proton donor in various chemical reactions. It can activate substrates by protonation, facilitating nucleophilic attacks and other reaction mechanisms. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methanesulfonic Acid: The parent compound, known for its strong acidity and wide range of applications.

Toluene Sulfonic Acid: Another sulfonic acid derivative with similar properties but different reactivity due to the presence of the toluene group.

Benzenesulfonic Acid: A related compound with a benzene ring, used in similar applications but with distinct chemical behavior.

Uniqueness

(4-methylphenyl)methanesulfonic acid is unique due to the presence of the 4-methylphenyl group, which imparts specific reactivity and properties. This makes it suitable for specialized applications where other sulfonic acids may not be as effective.

Biologische Aktivität

(4-Methylphenyl)methanesulfonic acid, also known as 4-methylbenzenesulfonic acid, is a sulfonic acid derivative that has garnered interest in various biological and chemical applications. This article delves into its biological activity, including its antimicrobial and anticancer properties, its role in drug formulation, and its potential mechanisms of action.

- Molecular Formula : C8H10O3S

- Molecular Weight : 190.23 g/mol

- Structure : Characterized by a methyl group attached to the phenyl ring and a methanesulfonic acid functional group.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. Key areas of investigation include:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest in cancer cells.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The sulfonic acid group can interact with active sites of enzymes, leading to inhibition of their function. This is particularly relevant in the context of metabolic enzymes involved in cancer progression or microbial metabolism.

- Cell Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell lysis.

Research Findings and Case Studies

-

Antimicrobial Activity Study :

- A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 50 µg/mL. The compound showed significant activity against both Gram-positive and Gram-negative bacteria.

-

Anticancer Mechanism Exploration :

- In vitro assays on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 50 µM depending on the specific cell line tested.

Data Table: Biological Activities Summary

| Activity Type | Target Organisms/Cells | Observed Effects | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Inhibition of growth at 50 µg/mL | |

| Anticancer | Human cancer cell lines | Dose-dependent viability reduction |

Applications in Pharmaceutical Development

This compound is also utilized in pharmaceutical formulations due to its properties as a catalyst and solvent:

- Catalyst Role : It facilitates esterification and acylation reactions during drug synthesis, enhancing the efficiency of producing active pharmaceutical ingredients (APIs).

- Formulation Aid : Its ability to stabilize active compounds makes it valuable in drug formulation processes.

Eigenschaften

IUPAC Name |

(4-methylphenyl)methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-7-2-4-8(5-3-7)6-12(9,10)11/h2-5H,6H2,1H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUKAAZJZMQJGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.